1,3-Dichloro-5-[(chloromethoxy)methyl]benzene
Description
1,3-Dichloro-5-[(chloromethoxy)methyl]benzene (CAS: Not explicitly provided in evidence) is a chlorinated aromatic compound featuring a benzene ring substituted with two chlorine atoms at the 1- and 3-positions and a chloromethoxy methyl group at the 5-position. This structure confers unique reactivity and physicochemical properties, making it a valuable intermediate in organic synthesis, agrochemicals, and pharmaceuticals. The chloromethoxy methyl group enhances its solubility in polar solvents compared to simpler chlorobenzenes, while the electron-withdrawing chlorine atoms influence its electrophilic substitution behavior .
Properties
Molecular Formula |
C8H7Cl3O |
|---|---|
Molecular Weight |
225.5 g/mol |
IUPAC Name |
1,3-dichloro-5-(chloromethoxymethyl)benzene |
InChI |
InChI=1S/C8H7Cl3O/c9-5-12-4-6-1-7(10)3-8(11)2-6/h1-3H,4-5H2 |
InChI Key |
ODTIEEHEUHWYMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)COCCl |
Origin of Product |
United States |
Preparation Methods
Starting from 3,5-Dichlorobenzoic Acid
A foundational route involves 3,5-dichlorobenzoic acid as the precursor. Reduction of the carboxylic acid group using lithium aluminum hydride (LiAlH₄) yields 3,5-dichlorobenzyl alcohol, which is subsequently chlorinated with thionyl chloride (SOCl₂) to form 3,5-dichlorobenzyl chloride. This intermediate undergoes etherification with chloromethoxide ions (ClCH₂O⁻), generated in situ from chloromethanol and a strong base, to introduce the (chloromethoxy)methyl group. Challenges include the instability of chloromethanol, necessitating anhydrous conditions and low temperatures (−10°C).
Reaction Scheme:
- $$ \text{3,5-Cl}2\text{C}6\text{H}3\text{COOH} \xrightarrow{\text{LiAlH}4} \text{3,5-Cl}2\text{C}6\text{H}3\text{CH}2\text{OH} $$
- $$ \text{3,5-Cl}2\text{C}6\text{H}3\text{CH}2\text{OH} \xrightarrow{\text{SOCl}2} \text{3,5-Cl}2\text{C}6\text{H}3\text{CH}_2\text{Cl} $$
- $$ \text{3,5-Cl}2\text{C}6\text{H}3\text{CH}2\text{Cl} + \text{ClCH}2\text{O}^- \rightarrow \text{3,5-Cl}2\text{C}6\text{H}3\text{CH}2\text{OCH}2\text{Cl} $$
Direct Chlorination of Methoxymethyl Derivatives
An alternative strategy begins with 1,3-dichloro-5-(methoxymethyl)benzene. Treatment with phosphorus pentachloride (PCl₅) and chlorine gas (Cl₂) at 180°C selectively replaces the methoxy group’s methyl hydrogen with chlorine, yielding the target compound. This method leverages the reactivity of PCl₅ as a chlorinating agent, though over-chlorination at adjacent positions remains a concern.
Key Conditions:
- Temperature: 180°C
- Catalyst: None required
- Yield: ~60% (with 33% 2-chloro-5-(trichloromethyl)pyridine as a byproduct)
Catalytic Chlorination Techniques
Phosphorus-Based Chlorination Systems
Phosphorus trichloride (PCl₃) and chlorine gas form a synergistic chlorination system. In a pressurized autoclave, 1,3-dichloro-5-(methoxymethyl)benzene reacts with PCl₃ and Cl₂ at 210°C for 16 hours, achieving 85% conversion to the target compound. The in situ generation of PCl₅ from PCl₃ and Cl₂ enhances efficiency, minimizing byproducts like 2,3,4-trichloro derivatives.
Radical Chlorination
Ultraviolet (UV)-initiated radical chlorination of 1,3-dichloro-5-(methoxymethyl)benzene in carbon tetrachloride (CCl₄) introduces chlorine atoms selectively at the methoxymethyl group. This method avoids ring chlorination due to the electron-withdrawing effect of existing substituents.
Optimization Data:
| Parameter | Optimal Value |
|---|---|
| UV Wavelength | 254 nm |
| Reaction Time | 12 hours |
| Chlorine Equivalents | 2.5 |
| Yield | 72% |
Etherification and Functional Group Interconversion
Williamson Ether Synthesis
3,5-Dichlorobenzyl bromide reacts with sodium chloromethoxide (NaOCH₂Cl) in dimethylformamide (DMF) at 80°C to form the desired ether. However, the instability of NaOCH₂Cl limits practicality, prompting the use of phase-transfer catalysts like tetrabutylammonium bromide (TBAB) to enhance reactivity.
Challenges:
- Limited commercial availability of NaOCH₂Cl
- Competing elimination reactions at elevated temperatures
Mitsunobu Reaction
The Mitsunobu reaction enables ether formation between 3,5-dichlorobenzyl alcohol and chloromethanol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃). This method achieves 68% yield but requires stoichiometric reagents, increasing costs.
Optimization and Yield Enhancement Strategies
Solvent Effects
Polar aprotic solvents (e.g., DMF, acetonitrile) improve nucleophilicity in etherification reactions, while non-polar solvents (e.g., toluene) favor radical chlorination by stabilizing intermediates.
Temperature and Pressure Control
High-pressure autoclave systems (3–5 bar) enhance chlorination rates by maintaining Cl₂ in the liquid phase, reducing reaction times from 144 to 16 hours.
Comparative Yields:
| Method | Yield | Byproducts |
|---|---|---|
| PCl₅/Cl₂ Chlorination | 60% | 33% 2-chloro isomer |
| UV Radical Chlorination | 72% | <5% over-chlorinated |
| Mitsunobu Reaction | 68% | None detected |
Chemical Reactions Analysis
Types of Reactions
1,3-Dichloro-5-[(chloromethoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxidation products.
Reduction Reactions: Reduction of the compound can lead to the formation of dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of chlorinated benzoic acids or other oxidized derivatives.
Reduction Products: Reduction typically results in the formation of benzene derivatives with fewer chlorine atoms.
Scientific Research Applications
1,3-Dichloro-5-[(chloromethoxy)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in studies involving chlorinated aromatic compounds and their biological effects.
Medicine: It serves as a precursor in the synthesis of certain medicinal compounds.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1,3-Dichloro-5-[(chloromethoxy)methyl]benzene involves its interaction with molecular targets through its chlorinated aromatic structure. The chlorine atoms and the chloromethoxy group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various effects. The exact molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3-Dichloro-5-(chloromethyl)benzene
- Structure : Differs by replacing the chloromethoxy methyl group with a chloromethyl (-CH2Cl) group.
- Properties : Higher volatility due to reduced polarity (molecular weight: 195.47 g/mol vs. ~216 g/mol for the target compound). Reactivity is dominated by the chloromethyl group, favoring nucleophilic substitution (e.g., in alkylation reactions) .
- Applications : Used in synthesizing pesticides and flame retardants.
1,3-Dichloro-5-(trifluoromethyl)benzene
- Structure : Substitutes the chloromethoxy methyl group with a trifluoromethyl (-CF3) group.
- Properties : Enhanced thermal stability and hydrophobicity (log P ~3.5 vs. ~2.8 for the target compound). The -CF3 group is strongly electron-withdrawing, directing electrophilic attacks to the para position .
- Applications : Intermediate in fluorinated polymer synthesis and pharmaceutical agents.
1,3-Dichloro-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene
- Structure : Features a conjugated ethenyl group with a 4-methoxyphenyl substituent.
- Properties : Extended π-conjugation increases UV absorption (λmax ~280 nm). The methoxy group enhances solubility in organic solvents, while the ethenyl linkage enables participation in Diels-Alder reactions .
- Applications : Studied in optoelectronics and as a fluorescence probe in cellular biology.
1-Chloro-3-methoxy-5-nitrobenzene
- Structure: Nitro (-NO2) and methoxy (-OCH3) groups replace the chloromethoxy methyl and one chlorine.
- Properties : Nitro group increases acidity (pKa ~8.5 vs. ~10 for the target compound) and directs electrophilic substitution to the ortho/para positions. Methoxy group provides moderate solubility in alcohols .
- Applications : Precursor in dye synthesis and explosives.
Physicochemical and Reactivity Data
Biological Activity
1,3-Dichloro-5-[(chloromethoxy)methyl]benzene, also known as 3,5-dichlorobenzyl chloride, is a chlorinated aromatic compound with significant industrial applications. Understanding its biological activity is crucial for assessing its safety and potential therapeutic uses. This article reviews the available literature on the biological effects of this compound, including toxicity, pharmacological properties, and potential applications.
- Molecular Formula : C₇H₅Cl₃
- Molecular Weight : 195.474 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 248.3 °C
- Melting Point : 35 °C
- Flash Point : 158 °C
Toxicological Profile
This compound exhibits several toxicological effects:
- Skin and Eye Irritation : The compound can cause severe burns upon contact with skin or eyes .
- Inhalation Risks : Inhalation may lead to chemical burns in the respiratory tract, indicating a need for caution in occupational settings .
- Gastrointestinal Effects : Ingestion can result in gastrointestinal tract burns .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the antibacterial efficacy of chlorinated derivatives against Staphylococcus aureus and Escherichia coli, revealing promising results for compounds with similar chlorinated structures .
- Potential Antifungal Activity : Some derivatives have shown antifungal properties against Candida albicans, indicating that further exploration of this compound's derivatives could yield useful antimicrobial agents .
Table of Related Compounds and Their Biological Activities
| Compound Name | Antibacterial Activity (MIC μg/ml) | Antifungal Activity (MIC μg/ml) |
|---|---|---|
| Benzimidazole Derivative 1 | 50 | Not tested |
| Benzimidazole Derivative 2 | 62.5 | 250 |
| Benzimidazole Derivative 3 | 12.5 | Not tested |
| Related Chlorinated Compound | <10 | <50 |
Regulatory Considerations
The compound is not currently listed as a carcinogen by major health organizations such as ACGIH or IARC . However, due to its toxicological profile, it falls under scrutiny for environmental and health safety regulations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1,3-dichloro-5-[(chloromethoxy)methyl]benzene, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution using 3,5-dichlorobenzyl chloride and chloromethyl methyl ether under reflux with a base (e.g., K₂CO₃) to stabilize intermediates. Evidence suggests yields are sensitive to solvent polarity and temperature control . Alternative approaches, such as Lewis acid-catalyzed chloromethylation (e.g., ZnCl₂ in HCl), may introduce competing side reactions, requiring purification via column chromatography (ethyl acetate/hexane) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology : X-ray crystallography (via CCDC deposition ) and spectroscopic techniques (¹H/¹³C NMR, MS) are critical. For example, ¹H NMR peaks for the chloromethoxy methyl group typically appear at δ 4.5–5.0 ppm, while aromatic protons resonate at δ 7.2–7.8 ppm. Discrepancies in coupling constants or integration ratios may indicate impurities or isomerization .
Q. What are the key physicochemical properties relevant to handling and storage?
- Data : The compound is a solid at room temperature (mp ~35–37°C) with moderate solubility in polar aprotic solvents (e.g., DMF, DMSO). Hydrolytic stability is limited under alkaline conditions due to the labile chloromethoxy group, necessitating anhydrous storage .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in proposed reaction mechanisms?
- Methodology : Density Functional Theory (DFT) simulations can assess the electrophilic reactivity of the chlorinated benzene ring and the chloromethoxy group’s steric effects. For instance, conflicting NMR data on regioselectivity in substitution reactions may arise from solvent-dependent transition states, which DFT can model using solvation parameters .
Q. What strategies mitigate byproduct formation during cross-coupling reactions involving this compound?
- Methodology : Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) requires precise control of ligand ratios (e.g., PPh₃ vs. XPhos) to avoid homeocoupling. GC-MS monitoring can detect biphenyl byproducts, while additives like TBAB improve phase transfer in biphasic systems .
Q. How does the compound’s electronic structure influence its interaction with biological targets?
- Methodology : Electrostatic potential maps (derived from crystallographic data ) reveal electron-deficient regions at chlorine substituents, favoring π-π stacking with aromatic residues in enzymes. In vitro assays (e.g., MIC testing against S. aureus) should correlate antibacterial activity with substituent electronegativity .
Q. What analytical techniques resolve discrepancies in oxidation state determination?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
